molecular formula C3H6N4O B2511716 (2-Methyl-5-tetrazolyl)methanol CAS No. 55408-40-7

(2-Methyl-5-tetrazolyl)methanol

Cat. No.: B2511716
CAS No.: 55408-40-7
M. Wt: 114.108
InChI Key: XUJXRLKUQPFUOU-UHFFFAOYSA-N
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Mechanism of Action

Target of Action

Tetrazoles, the core structure of this compound, are known to act as nonclassical bioisosteres of carboxylic acids . This suggests that (2-Methyl-5-tetrazolyl)methanol may interact with biological targets in a similar manner to carboxylic acids.

Mode of Action

Tetrazoles are known to possess both electron-donating and electron-withdrawing properties . The planar structure of tetrazole favors stabilization of electrostatic repulsion of negatively charged ions by delocalization of electrons, which is advantageous for receptor–ligand interactions . This suggests that this compound may interact with its targets through similar mechanisms.

Biochemical Pathways

Tetrazoles are known to have a wide range of biological activities, including antibacterial, antifungal, antitumor, analgesic, anti­nociceptive, antimycobacterial, antidiabetic, anticonvulsant, cyclooxygenase inhibitory, anti-inflammatory, and antihypertensive activities . This suggests that this compound may affect multiple biochemical pathways related to these activities.

Pharmacokinetics

Tetrazolate anions are more soluble in lipids than carboxylic acids, which allows medicine molecules to penetrate more easily through cell membranes . This suggests that this compound may have favorable bioavailability due to its potential lipid solubility.

Result of Action

Given the wide range of biological activities associated with tetrazoles , it can be inferred that this compound may have diverse molecular and cellular effects depending on the specific targets and pathways it interacts with.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (2-Methyl-5-tetrazolyl)methanol typically involves the cycloaddition of nitriles and azides. This method is favored due to its efficiency and the high yield of the desired product . The reaction conditions often require the use of catalysts or strong Lewis acids to facilitate the formation of the tetrazole ring .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high purity and yield. The compound is usually produced in solid form and stored under refrigerated conditions to maintain its stability .

Chemical Reactions Analysis

Types of Reactions: (2-Methyl-5-tetrazolyl)methanol undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields carbonyl compounds, while substitution reactions can produce a wide range of tetrazole derivatives .

Scientific Research Applications

Chemistry: In chemistry, (2-Methyl-5-tetrazolyl)methanol is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries.

Biology: The compound has shown potential in biological research due to its ability to interact with various biomolecules. It is often used in studies involving enzyme inhibition and receptor binding .

Medicine: In medicine, this compound is explored for its potential therapeutic applications. It has been investigated as a precursor for drug development, particularly in the design of antiviral and anticancer agents .

Industry: Industrially, the compound is used in the production of high-energy materials and as a stabilizer in photographic processes .

Comparison with Similar Compounds

Uniqueness: (2-Methyl-5-tetrazolyl)methanol is unique due to its hydroxyl group, which provides additional reactivity and versatility in chemical synthesis. This makes it a valuable compound for creating a wide range of derivatives and exploring various applications.

Properties

IUPAC Name

(2-methyltetrazol-5-yl)methanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H6N4O/c1-7-5-3(2-8)4-6-7/h8H,2H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XUJXRLKUQPFUOU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1N=C(N=N1)CO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H6N4O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

114.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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